molecular formula C10H8N2O2 B14370033 N-(Cyanoacetyl)benzamide CAS No. 91036-81-6

N-(Cyanoacetyl)benzamide

Cat. No.: B14370033
CAS No.: 91036-81-6
M. Wt: 188.18 g/mol
InChI Key: RDBHOKGXNAUEEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyanoacetyl)benzamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in organic synthesis, particularly in the formation of heterocyclic compounds. The presence of both cyano and carbonyl functional groups in this compound makes it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyanoacetyl)benzamide typically involves the reaction of benzamide with cyanoacetic acid or its derivatives. One common method is the direct treatment of benzamide with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of solvent-free conditions or green solvents is also explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: N-(Cyanoacetyl)benzamide undergoes various types of chemical reactions, including:

    Condensation Reactions: The active methylene group in this compound can participate in condensation reactions with aldehydes and ketones to form substituted pyridines and other heterocycles.

    Substitution Reactions: The cyano group can be substituted with other nucleophiles such as amines, leading to the formation of different amides and imides.

    Cyclization Reactions: this compound can undergo cyclization reactions to form five- or six-membered rings, which are valuable intermediates in pharmaceutical synthesis.

Common Reagents and Conditions:

    Bases: Sodium ethoxide, potassium carbonate

    Solvents: Ethanol, dimethylformamide

    Catalysts: Lewis acids such as zinc chloride

Major Products: The major products formed from the reactions of this compound include various heterocyclic compounds such as pyridines, pyrazoles, and thiazoles

Scientific Research Applications

N-(Cyanoacetyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly heterocycles.

    Biology: Derivatives of this compound have been studied for their antimicrobial and anticancer properties.

    Medicine: Some compounds derived from this compound have shown potential as therapeutic agents for various diseases.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(Cyanoacetyl)benzamide involves its ability to act as a nucleophile due to the presence of the cyano and carbonyl groups. These functional groups can interact with various molecular targets, leading to the formation of new chemical bonds. In biological systems, this compound derivatives can inhibit specific enzymes or interact with DNA, leading to their therapeutic effects.

Comparison with Similar Compounds

    N-(Cyanoacetyl)aniline: Similar in structure but with an aniline group instead of a benzamide group.

    N-(Cyanoacetyl)thiophene: Contains a thiophene ring instead of a benzene ring.

    N-(Cyanoacetyl)pyrrole: Contains a pyrrole ring instead of a benzene ring.

Uniqueness: N-(Cyanoacetyl)benzamide is unique due to its specific combination of cyano and benzamide groups, which provides a distinct reactivity profile. This makes it particularly useful in the synthesis of benzene-containing heterocycles, which are important in medicinal chemistry.

Properties

CAS No.

91036-81-6

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

N-(2-cyanoacetyl)benzamide

InChI

InChI=1S/C10H8N2O2/c11-7-6-9(13)12-10(14)8-4-2-1-3-5-8/h1-5H,6H2,(H,12,13,14)

InChI Key

RDBHOKGXNAUEEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.